Triethyloxonium hexachloroantimonate
Overview
Description
Triethyloxonium hexachloroantimonate is a chemical compound of antimony . It has a specific function of conjugating reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .
Synthesis Analysis
This compound is a selective oxidant of aromatic donors (ArH), and it allows the facile preparation and isolation of crystalline paramagnetic salts .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: (C2H5)3OSbCl6 . It has a molecular weight of 437.66 .Chemical Reactions Analysis
This compound is a selective oxidant of aromatic donors (ArH), allowing the facile preparation and isolation of crystalline paramagnetic salts . It decomposes to ethyl chloride, diethyl ether, and antimony pentachloride .Physical and Chemical Properties Analysis
This compound appears as a white to off-white powder or crystals . It has a storage temperature of -20°C .Scientific Research Applications
Oxidation of Aromatic Donors
Triethyloxonium hexachloroantimonate (Et3O+SbCl6-) is a selective oxidant for aromatic donors (ArH). It facilitates the easy preparation and isolation of crystalline paramagnetic salts for X-ray structure determination of various aromatic cation radicals. Its mechanism is related to a prior ethyl transfer from oxygen to chlorine within the ion pair (Rathore, Kumar, Lindeman, & Kochi, 1998).
Behavior in Dichloromethane Solvent
The dissociation of this compound ion-pairs in dichloromethane has been studied. Gas-chromatographic and spectrophotometric analysis confirmed its decomposition to ethyl chloride, diethyl ether, and antimony pentachloride. Conductivity measurements of antimony pentachloride in dichloromethane were used to estimate equilibrium constants (Eley, Monk, & Rochester, 1976).
Quaternization of Electron-Deficient Pyridines
This compound is used as a quaternizing agent, causing β-elimination with the formation of protic pyridinium salt and ethylene. It's an efficient agent for the quaternization of nitropyridines containing an additional electron-withdrawing substituent (Mit'kin & Yurovskaya, 2000).
Photophysical Investigations
The treatment of [8]cycloparaphenylene (CPP) with this compound results in an isolable radical cation of the parent carbon nanohoop. Time-dependent density functional theory (DFT) calculations were used to examine these optical absorptions, revealing a delocalized, quinoidal carbon nanohoop. The formation of an unusually strong charge-resonance complex was observed upon mixing with neutral [8]cycloparaphenylene (Golder, Wong, & Jasti, 2013).
Kinetics and Exchange Interaction with Esters
The kinetics of the exchange of this compound with butyl acetate were investigated, providing insights into the chain transfer in cationic polymerization of cyclic ethers. An intermediate complex compound of the type of an oxonium salt was proposed, forming through a cyclic donor-acceptor transition complex (Efremova, Roshchupkin, Rozenberg, & Enikolopyan, 1969).
Synthesis of Soluble Hexa-peri-hexabenzocoronene
This compound is used in the synthesis of soluble hexa-peri-hexabenzocoronene (HBC) from hexaphenylbenzene (HPB). The availability of HBC allows the isolation of its pure cation-radical salt using various chemical oxidants, including this compound (Rathore & Burns, 2003).
Mechanism of Action
Target of Action
Triethyloxonium hexachloroantimonate is a chemical compound of antimony . It is known to target a wide number of exogenous and endogenous hydrophobic electrophiles . This compound is also known to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones .
Mode of Action
The exact mode of action of this compound remains unclear . It is suggested that it may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways . This interference could potentially affect circulating glucose levels .
Biochemical Pathways
Given its potential role in interfering with glycogenolysis and gluconeogenesis, it may have an impact on glucose metabolism .
Result of Action
The inhalation data suggests that the myocardium, a layer of the heart muscle, is a target of antimony toxicity . This could potentially lead to cardiovascular complications.
Safety and Hazards
Future Directions
Triethyloxonium hexachloroantimonate has been used as an oxidant in the preparation of carbon nanohoops . It has potential applications in the field of wearable electronics, where thermoelectric materials can efficiently convert the temperature difference between body and environment into electrical energy .
Biochemical Analysis
Biochemical Properties
Triethyloxonium hexachloroantimonate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can conjugate with reduced glutathione, a crucial antioxidant in cells, to detoxify both endogenous and exogenous hydrophobic electrophiles . This interaction is vital for maintaining cellular redox balance and protecting cells from oxidative stress.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate negatively CDK5 activity via p25/p35 translocation, which is essential for preventing neurodegeneration . Additionally, it can impact glucose metabolism by interfering with enzymes involved in glycogenolysis and gluconeogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a single-electron oxidant, effectively p-doping single-walled carbon nanotube (SWCNT) films . This doping process enhances the electrical conductivity of SWCNT films, making them suitable for technological applications. Furthermore, it can conjugate with reduced glutathione, regulating cellular redox balance and preventing oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to this compound has been associated with adverse effects on cellular function, including the potential for antimony toxicity . It is essential to monitor the stability and degradation of the compound to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At high doses, it can lead to toxic effects, including antimony poisoning and pneumoconiosis . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones . Additionally, it can affect metabolic flux and metabolite levels by interfering with enzymes involved in glucose metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported via specific transporters or binding proteins, influencing its localization and accumulation . For example, it has been used to dope SWCNT films, enhancing their electrical conductivity and stability . These properties make it a valuable tool in various technological applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and extracellular space . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its subcellular localization is crucial for elucidating its biochemical and cellular effects.
Properties
IUPAC Name |
hexachloroantimony(1-);triethyloxidanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUSZRAYQUNCY-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl6OSb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3264-67-3 | |
Record name | Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3264-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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